Ethyl 4-hydroxynicotinate

Overview

Description

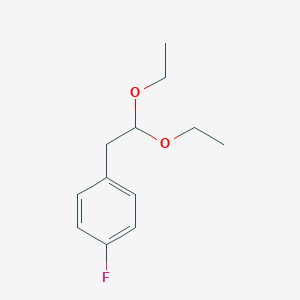

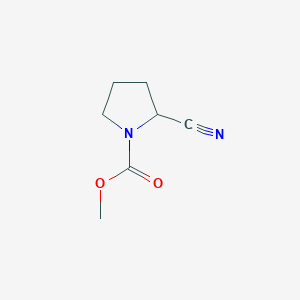

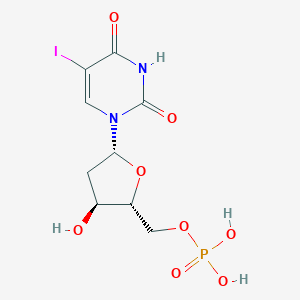

Ethyl 4-hydroxynicotinate is a conformationally restricted analog of nicotinic acid . It has a planar conformation and a molecular weight of 167.16 . Its IUPAC name is ethyl 4-oxo-1,4-dihydro-3-pyridinecarboxylate .

Molecular Structure Analysis

This compound has a planar conformation . The molecular formula is C8H9NO3 .Scientific Research Applications

Synthesis and Characterization

- Ethyl 4-hydroxynicotinate, through a process of ethylation, has been used to synthesize N-ethylated and O-ethylated products, which lead to various nicotinic acids. These nicotinic acids have applications in the synthesis of chemotherapeutic agents (Kametani et al., 1977).

Biocatalysis and Pharmaceutical Intermediates

- This compound plays a role in the enzymatic synthesis of isoniazid, a critical agent in tuberculosis treatment. A specific reaction in a non-aqueous medium using ethyl isonicotinate with hydrazine hydrate leads to isoniazid, showcasing its potential in biocatalytic processes (Yadav et al., 2005).

- It's also a precursor in synthesizing ethyl (R)-4-chloro-3-hydroxybutyrate, a fine chemical intermediate used in various pharmacologically valuable products, including L-carnitine (Kluson et al., 2019).

Polymer and Material Science Applications

- This compound derivatives have been used in synthesizing hyperbranched polyesters, which are of interest as recycled materials due to their ability to undergo hydrolysis or alcoholysis (Parzuchowski et al., 2009).

Chemical Synthesis and Catalysis

- The compound has been involved in the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, where it's used as a part of a catalytic process for creating optically pure products (Kluson et al., 2019).

- It's also a key component in the synthesis of hydroxy lamine derivatives, where ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride is synthesized through condensation and subsequent cyclization processes (Markova et al., 1970).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ethyl 4-hydroxynicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as nicotinate phosphoribosyltransferase and nicotinate-nucleotide adenylyltransferase. These interactions are crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. This compound acts as a substrate for these enzymes, facilitating the conversion of nicotinic acid to NAD+ through a series of biochemical reactions .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of NAD±dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes play critical roles in regulating gene expression, DNA repair, and cellular metabolism. By influencing the levels of NAD+, this compound can impact cell function, including energy production, stress responses, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of nicotinate phosphoribosyltransferase and nicotinate-nucleotide adenylyltransferase, facilitating the enzymatic conversion of nicotinic acid to NAD+. This binding interaction is essential for the catalytic activity of these enzymes. Additionally, this compound can modulate the activity of sirtuins and PARPs by altering NAD+ levels, thereby influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can sustain its biochemical activity, maintaining its interactions with enzymes and other biomolecules. Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, may lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been shown to enhance cellular metabolism and improve energy production. At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. Studies have identified a threshold dosage beyond which the compound’s adverse effects outweigh its benefits .

Metabolic Pathways

This compound is involved in metabolic pathways related to NAD+ biosynthesis. It serves as a precursor for the synthesis of NAD+, interacting with enzymes such as nicotinate phosphoribosyltransferase and nicotinate-nucleotide adenylyltransferase. These interactions facilitate the conversion of nicotinic acid to NAD+, which is essential for various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via nicotinic acid transporters and subsequently distributed to various cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins, which facilitate its localization and accumulation in specific tissues .

Subcellular Localization

This compound exhibits subcellular localization, primarily within the cytoplasm and mitochondria. Its activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments. Within the mitochondria, this compound participates in NAD+ biosynthesis, contributing to cellular energy production and metabolic regulation .

properties

IUPAC Name |

ethyl 4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNXCHQUIPXULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355785 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57905-31-4 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)